molecular formula C9H5F2NO2S B2914200 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid CAS No. 15208-44-3

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid

Cat. No. B2914200
CAS RN: 15208-44-3
M. Wt: 229.2
InChI Key: DGJHHJIQYJOCRB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is a compound that contains a benzothiazole moiety. Benzothiazole is a privileged bicyclic ring system with multiple applications in synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Molecular Structure Analysis

The benzothiazole moiety is a bicyclic ring system. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have diverse chemical reactivity. They have been studied extensively and found to have a broad spectrum of biological activity . The investigation of this scaffold as anti-tumor agents arose in 1996 .

Scientific Research Applications

Medicinal Chemistry: Anti-Tubercular Compounds

Benzothiazole derivatives, including those related to 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid, have shown promise in the development of anti-tubercular compounds . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, and their synthesis has been achieved through various pathways such as diazo-coupling and Knoevenagel condensation . The structure-activity relationships and molecular docking studies suggest their potential as potent inhibitors with enhanced anti-tubercular activity.

Biochemistry: Enzyme Inhibition

In the field of biochemistry, benzothiazole compounds are recognized for their role as enzyme inhibitors . The structural moiety of benzothiazole is integral to the inhibitory function, providing a framework for the development of new biochemical tools that can modulate enzymatic activity for research and therapeutic purposes.

Green Chemistry: Synthesis Processes

The synthesis of benzothiazole compounds, including 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid, is of interest in green chemistry . Researchers have developed efficient, economical, and convenient methods for preparing benzothiazole derivatives from various substrates, emphasizing the use of green chemistry principles to minimize environmental impact.

Industrial Applications: Electroluminescent Devices

Benzothiazole derivatives are utilized in the manufacturing of electroluminescent devices due to their fluorescence properties . The incorporation of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid into these devices can enhance their performance and efficiency.

Analytical Chemistry: Fluorescent Probes

In analytical chemistry, benzothiazole-based compounds serve as fluorescent probes . Their ability to emit light upon excitation makes them valuable in various assays and diagnostic tools, where they can be used to detect or quantify biological molecules.

Environmental Applications: Plant Growth Regulators

The benzothiazole ring system is found in compounds used as plant growth regulators . These substances can influence the growth and development of plants, making them an area of interest for agricultural research and environmental studies.

Future Directions

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry due to their remarkable pharmacological potentialities . Future research could focus on the synthesis of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-9(11,8(13)14)7-12-5-3-1-2-4-6(5)15-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHHJIQYJOCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid

CAS RN

15208-44-3
Record name 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid
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